

# A Comparative Analysis of Rislenemdaz and Ketamine for Antidepressant Effects

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## Compound of Interest

Compound Name: *Rislenemdaz*

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The landscape of antidepressant therapeutics is undergoing a significant paradigm shift, moving beyond traditional monoaminergic modulators to novel mechanisms of action. Among the most promising targets is the N-methyl-D-aspartate (NMDA) receptor. This guide provides a detailed comparison of two NMDA receptor modulators with antidepressant potential: the selective GluN2B subunit antagonist **Rislenemdaz** (formerly CERC-301, MK-0657) and the non-selective NMDA receptor antagonist ketamine.

## At a Glance: Key Differences

Feature	Rislenemdaz	Ketamine
Mechanism of Action	Selective antagonist of the GluN2B subunit of the NMDA receptor.	Non-selective antagonist of the NMDA receptor.
Administration	Oral.[1][2]	Intravenous, Intranasal, Intramuscular, Subcutaneous. [3][4][5]
Clinical Development Stage	Phase II trials completed (failed to meet primary endpoints).[1][6][7]	Approved for treatment-resistant depression (as esketamine nasal spray). Racemic ketamine used off-label.[8]
Reported Efficacy	Did not demonstrate statistically significant improvement over placebo in Phase II trials.[6][7]	Rapid and robust antidepressant effects demonstrated in numerous clinical trials.[9]
Side Effect Profile	Generally well-tolerated in clinical trials with no serious adverse events reported.[6][10]	Dissociative effects, psychotomimetic symptoms, potential for abuse.[1]

## Quantitative Data Summary

### Rislenemdaz (CERC-301) Phase II Clinical Trial Data (Clin301-203)

This trial utilized a sequential parallel comparison design (SPCD) in patients with Major Depressive Disorder (MDD) who had not responded adequately to SSRI or SNRI treatment.[6] The primary endpoint was the mean improvement in the Bech-6, a subset of the Hamilton Depression Rating Scale (HDRS-17), averaged over days 2 and 4 post-dose. The trial failed to meet this primary endpoint.[6]

Mean Improvement from Baseline on Bech-6 Scale (Averaged over Days 2 and 4)[6]

Treatment Group	Period 1	Period 2
Placebo	3.82	2.86
Rislenemdaz 12 mg	2.50	1.64
Rislenemdaz 20 mg	4.11	3.38

Mean Improvement from Baseline on HDRS-17 at Day 2<sup>[6]</sup>

Treatment Group	Period 1	Period 2
Placebo	6.24	3.60
Rislenemdaz 20 mg	9.71	5.38

Note: While not statistically significant, a potential clinically meaningful effect was suggested for the 20 mg dose at Day 2.<sup>[6]</sup><sup>[7]</sup>

## Ketamine Clinical Trial Data (Representative)

The following table represents typical findings from a single intravenous infusion of ketamine (0.5 mg/kg) in patients with treatment-resistant depression.

Time Point	Mean Change in MADRS Score from Baseline	Response Rate (≥50% reduction in MADRS)	Remission Rate (MADRS ≤10)
24 hours	-15 to -20 points	50-70%	25-40%
7 days	-10 to -15 points	30-50%	15-30%

Note: These values are aggregated from multiple studies for illustrative purposes. Response and remission rates can vary based on the specific patient population and study design.

## Experimental Protocols

## Rislenemdaz (CERC-301) Phase II Clinical Trial (Clin301-203)

**Objective:** To evaluate the antidepressant effect of adjunctive CERC-301 in patients with MDD who have not adequately responded to standard antidepressant therapy.[\[6\]](#)

**Study Design:** A 3-week, randomized, double-blind, placebo-controlled, sequential parallel comparison design (SPCD) study.[\[6\]](#)

**Participants:** 115 subjects with MDD who had not adequately responded to at least one SSRI or SNRI.[\[6\]](#)[\[11\]](#)

**Intervention:**

- Patients were randomized to receive intermittent oral doses of adjunctive CERC-301 (12 mg or 20 mg) or placebo.[\[6\]](#)
- Treatment was administered at the beginning of two sequential one-week periods.[\[6\]](#)
- Placebo non-responders in Period 1 were re-randomized to either study drug or placebo in Period 2.[\[6\]](#)

**Primary Outcome Measure:** The mean improvement from baseline on the Bech-6 scale (a subset of the HDRS-17) averaged over Days 2 and 4 post-treatment.[\[6\]](#)[\[12\]](#)

**Secondary Outcome Measures:** Included evaluation of the full HDRS-17 and the 7-item unidimensional subset (Santen-7).[\[12\]](#)

## Ketamine Infusion for Treatment-Resistant Depression (Representative Protocol)

**Objective:** To assess the efficacy and safety of a single intravenous infusion of ketamine in patients with treatment-resistant depression.

**Study Design:** A randomized, double-blind, placebo-controlled, crossover trial.

Participants: Patients aged 18-65 with a diagnosis of treatment-resistant major depression. Participants are typically required to have failed at least two adequate trials of standard antidepressants.[\[13\]](#)

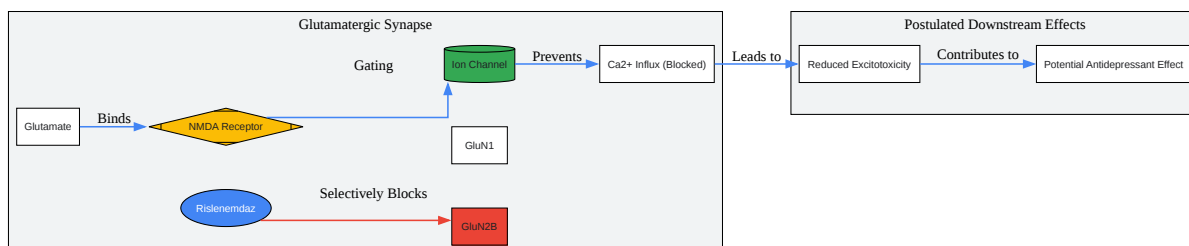
Intervention:

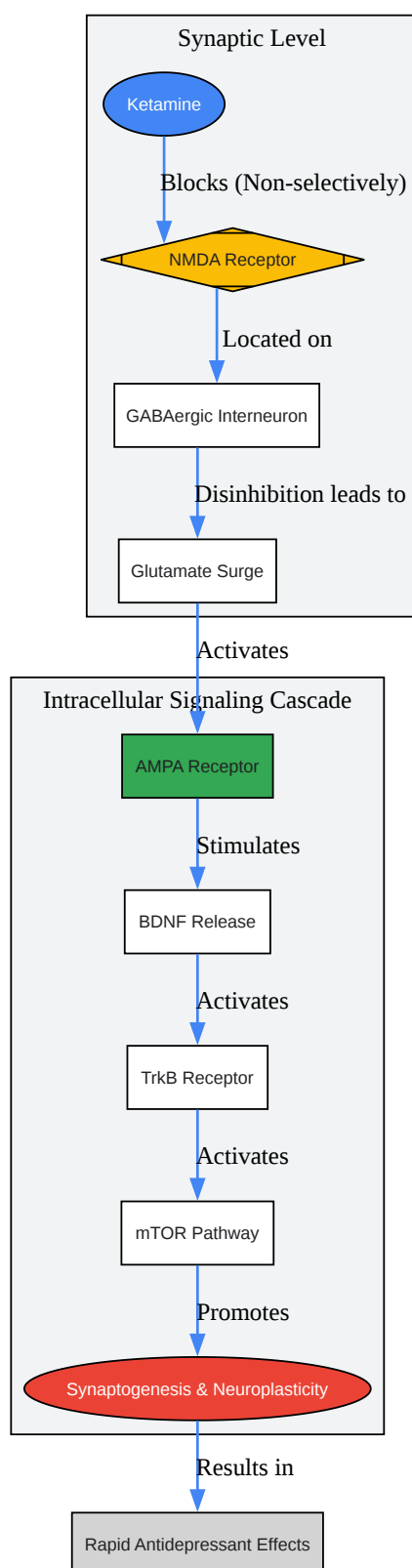
- A single intravenous infusion of ketamine hydrochloride (0.5 mg/kg) or placebo (saline) administered over 40 minutes.[\[13\]](#)[\[14\]](#)
- A washout period of at least two weeks is typically implemented between treatments in a crossover design.

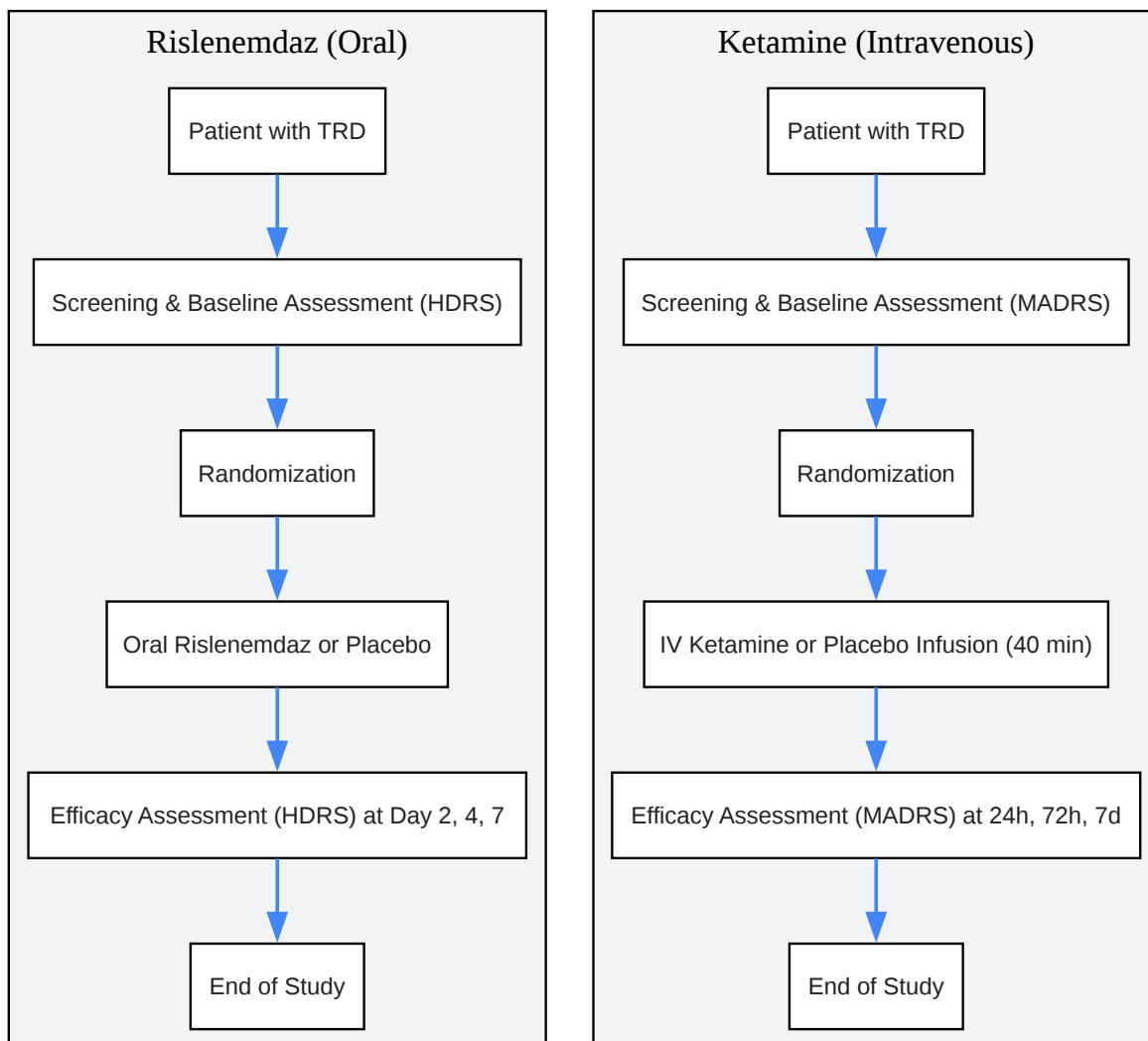
Primary Outcome Measure: Change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline to 24 hours post-infusion.[\[13\]](#)

Secondary Outcome Measures: Changes in MADRS scores at other time points (e.g., 4 hours, 72 hours, 7 days), response rates, and remission rates. Safety and tolerability are also assessed, with a focus on dissociative symptoms and hemodynamic changes.

## Signaling Pathways and Experimental Workflows







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